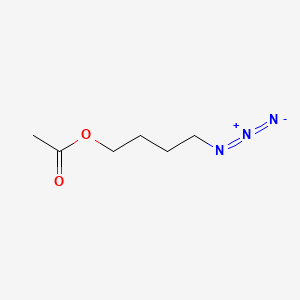
4-Azidobutyl acetate
Übersicht
Beschreibung
4-Azidobutyl acetate, also known as 4-Azidobutanol 1-Acetate, is a chemical compound used in the preparation of Acyclovir and HBG analogs . It has a molecular weight of 157.17 and a molecular formula of C6H11N3O2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a butyl chain with an azide group (N3) attached at the fourth carbon and an acetate group attached to the terminal carbon . The exact structure can be represented by the SMILES notation: CC(=O)OCCCCN=[N+]=[N-] .
Physical And Chemical Properties Analysis
This compound is a colorless oil . It is soluble in acetone, chloroform, dichloromethane, and toluene . The compound has a computed XLogP3 value of 1.7, indicating its lipophilicity .
Wissenschaftliche Forschungsanwendungen
Poly(beta-hydroxybutyrate) Production and Consumption Modeling : Research conducted by van Aalst-van Leeuwen et al. (1997) in the field of biotechnology and bioengineering investigated the behavior of microorganisms under dynamic substrate supply conditions, particularly in the context of wastewater treatment processes. The study focused on the accumulation of storage polymers like poly(beta-hydroxybutyrate) in response to feast/famine conditions using a pure culture of Paracoccus pantotrophus. This research is relevant as it deals with acetate, a compound related to 4-Azidobutyl acetate, highlighting its importance in microbial growth and polymer accumulation (van Aalst-van Leeuwen et al., 1997).
Azido Analogues Synthesis for Biochemical Studies : Palmer et al. (2007) explored the synthesis of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for potential use in photoaffinity labeling of proteins. This study's significance lies in its focus on azido compounds, which are chemically related to this compound, and their application in identifying molecular targets through biochemical methods (Palmer et al., 2007).
Application in Medicinal Chemistry : The research conducted by Fernández-Llamazares et al. (2013) in the field of organic chemistry focused on the synthesis of peptides using the N-(4-azidobutyl) linker. This study is directly relevant as it utilizes a compound structurally similar to this compound, demonstrating its potential in the preparation of peptide chimera through standard synthetic techniques. The study highlights the importance of such linkers in medicinal chemistry and drug development (Fernández-Llamazares et al., 2013).
Acetate in Dairy Cow Nutrition : Urrutia and Harvatine (2017) investigated the effect of acetate supply on milk fat synthesis in lactating dairy cows. This research is pertinent as it deals with the metabolic role of acetate, a compound related to this compound, in animal nutrition and milk production. The study provides insights into how acetate influences lipid synthesis pathways in dairy cows (Urrutia & Harvatine, 2017).
Histone Deacetylation Study in Cancer Research : Egger et al. (2007) explored the effects of 4-phenylbutyric acid (PBA), a compound structurally related to this compound, in combination with 5-aza-2'-deoxycytidine, on histone deacetylation in cancer research. This study contributes to understanding the role of such compounds in epigenetic modifications and cancer treatment (Egger et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-azidobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSQBYXMAZRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the role of 4-azidobutyl acetate in the synthesis of acyclovir analogs?
A1: this compound serves as a reagent in a [3+2] cycloaddition reaction with a 2-O-propargyl derivative of nicotinonitrile []. This reaction results in the formation of a 1,2,3-triazole ring, which is a key structural feature in the final acyclovir analogs. Essentially, this compound acts as a building block to introduce the desired triazole moiety into the target molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

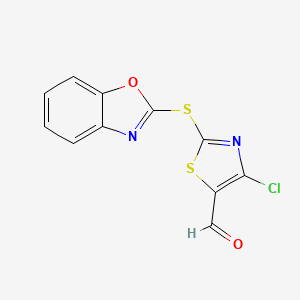

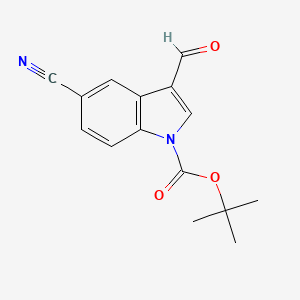
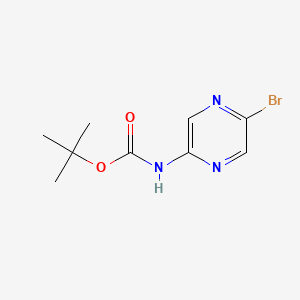
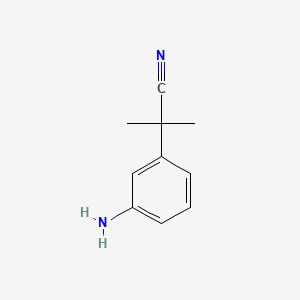
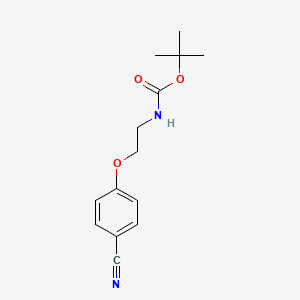
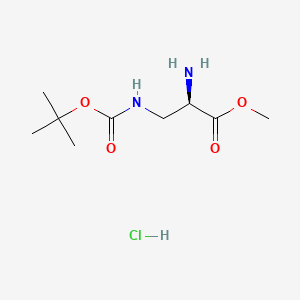
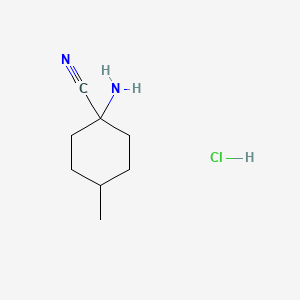
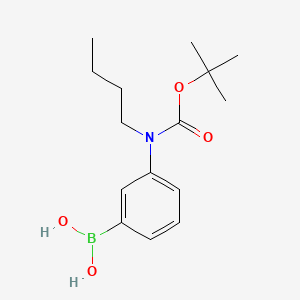
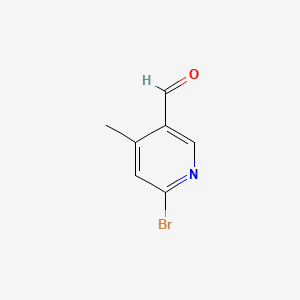
![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)
